Cas no 932945-09-0 (3,5-DICHLORO-4-ETHOXYBENZENE-1-SULFONYL CHLORIDE)

3,5-DICHLORO-4-ETHOXYBENZENE-1-SULFONYL CHLORIDE Chemical and Physical Properties
Names and Identifiers
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- Benzenesulfonyl chloride, 3,5-dichloro-4-ethoxy-
- 3,5-DICHLORO-4-ETHOXYBENZENE-1-SULFONYL CHLORIDE
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- MDL: MFCD10485900
- Inchi: 1S/C8H7Cl3O3S/c1-2-14-8-6(9)3-5(4-7(8)10)15(11,12)13/h3-4H,2H2,1H3
- InChI Key: DOKISNXIRQEXST-UHFFFAOYSA-N
- SMILES: C1(S(Cl)(=O)=O)=CC(Cl)=C(OCC)C(Cl)=C1
3,5-DICHLORO-4-ETHOXYBENZENE-1-SULFONYL CHLORIDE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-272416-1.0g |
3,5-DICHLORO-4-ETHOXYBENZENE-1-SULFONYL CHLORIDE |
932945-09-0 | 95% | 1.0g |
$355.0 | 2023-03-01 | |
Enamine | EN300-272416-5g |
3,5-DICHLORO-4-ETHOXYBENZENE-1-SULFONYL CHLORIDE |
932945-09-0 | 95% | 5g |
$1033.0 | 2023-09-10 | |
Enamine | EN300-272416-5.0g |
3,5-DICHLORO-4-ETHOXYBENZENE-1-SULFONYL CHLORIDE |
932945-09-0 | 95% | 5.0g |
$1033.0 | 2023-03-01 | |
Enamine | EN300-272416-2.5g |
3,5-DICHLORO-4-ETHOXYBENZENE-1-SULFONYL CHLORIDE |
932945-09-0 | 95% | 2.5g |
$697.0 | 2023-09-10 | |
Enamine | EN300-272416-0.05g |
3,5-DICHLORO-4-ETHOXYBENZENE-1-SULFONYL CHLORIDE |
932945-09-0 | 95% | 0.05g |
$299.0 | 2023-09-10 | |
Enamine | EN300-272416-0.5g |
3,5-DICHLORO-4-ETHOXYBENZENE-1-SULFONYL CHLORIDE |
932945-09-0 | 95% | 0.5g |
$341.0 | 2023-09-10 | |
Enamine | EN300-272416-0.25g |
3,5-DICHLORO-4-ETHOXYBENZENE-1-SULFONYL CHLORIDE |
932945-09-0 | 95% | 0.25g |
$328.0 | 2023-09-10 | |
Enamine | EN300-272416-0.1g |
3,5-DICHLORO-4-ETHOXYBENZENE-1-SULFONYL CHLORIDE |
932945-09-0 | 95% | 0.1g |
$314.0 | 2023-09-10 | |
Enamine | EN300-272416-1g |
3,5-DICHLORO-4-ETHOXYBENZENE-1-SULFONYL CHLORIDE |
932945-09-0 | 95% | 1g |
$355.0 | 2023-09-10 | |
Enamine | EN300-272416-10.0g |
3,5-DICHLORO-4-ETHOXYBENZENE-1-SULFONYL CHLORIDE |
932945-09-0 | 95% | 10.0g |
$1531.0 | 2023-03-01 |
3,5-DICHLORO-4-ETHOXYBENZENE-1-SULFONYL CHLORIDE Related Literature
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Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
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Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
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Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
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4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
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Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
Additional information on 3,5-DICHLORO-4-ETHOXYBENZENE-1-SULFONYL CHLORIDE
Comprehensive Overview of 3,5-Dichloro-4-ethoxybenzene-1-sulfonyl chloride (CAS No. 932945-09-0)
3,5-Dichloro-4-ethoxybenzene-1-sulfonyl chloride (CAS No. 932945-09-0) is a specialized organic compound widely utilized in pharmaceutical and agrochemical synthesis. Its unique molecular structure, featuring both sulfonyl chloride and ethoxy functional groups, makes it a versatile intermediate for constructing complex molecules. Researchers and industries value this compound for its reactivity in nucleophilic substitution reactions, enabling the development of novel sulfonamide derivatives with applications in drug discovery and crop protection.
In recent years, the demand for high-purity sulfonyl chlorides like 3,5-Dichloro-4-ethoxybenzene-1-sulfonyl chloride has surged due to advancements in targeted drug delivery systems and green chemistry. A 2023 study highlighted its role in synthesizing biodegradable polymers, aligning with the global push for sustainable materials. This compound's electron-withdrawing chlorine substituents enhance its stability during reactions, a feature frequently discussed in organic synthesis forums and patent filings.
The synthesis of CAS 932945-09-0 typically involves chlorination of 4-ethoxybenzenesulfonyl chloride, followed by purification via recrystallization. Analytical techniques such as HPLC and NMR spectroscopy ensure compliance with stringent pharmaceutical-grade standards. Notably, its low water solubility and high thermal stability (decomposition point >200°C) make it suitable for high-temperature applications, a topic gaining traction in material science communities.
Emerging applications include its use in photoactive compounds for OLED technology, where its conjugated aromatic system improves electron transport efficiency. This aligns with the booming flexible electronics market, projected to reach $87 billion by 2027. Additionally, its derivatives show promise in enzyme inhibition studies, particularly for carbonic anhydrase targets—a hot topic in cancer research publications.
From an SEO perspective, frequent search queries like "sulfonyl chloride reactivity", "CAS 932945-09-0 supplier", and "ethoxybenzene derivatives applications" reflect growing commercial interest. The compound's Regulatory Compliance (REACH/EPA registered) and scalable production processes further enhance its industrial relevance. Storage recommendations emphasize anhydrous conditions to prevent hydrolysis, a key consideration for logistics professionals.
Innovative research directions explore its potential in metal-organic frameworks (MOFs) for gas storage, leveraging its rigid benzene core. As the chemical industry shifts toward atom-efficient methodologies, 3,5-Dichloro-4-ethoxybenzene-1-sulfonyl chloride exemplifies how traditional intermediates can enable cutting-edge technologies while meeting ESG (Environmental, Social, Governance) criteria through optimized synthetic routes.
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